4-chloro-N-dibenzofuran-3-yl-3-nitrobenzamide
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Overview
Description
4-chloro-N-dibenzofuran-3-yl-3-nitrobenzamide is a chemical compound with the molecular formula C19H11ClN2O4 It is a derivative of dibenzofuran, which is known for its stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-dibenzofuran-3-yl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of dibenzofuran derivatives. One common method involves the bromination of dibenzofuran, followed by a series of reactions to introduce the nitro and chloro groups. The final step usually involves the formation of the amide bond under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-dibenzofuran-3-yl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted benzamides.
Scientific Research Applications
4-chloro-N-dibenzofuran-3-yl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-dibenzofuran-3-yl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing and may reveal more about its molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: The parent compound, known for its stability and use in various chemical reactions.
4-chloro-N-dibenzo[b,d]furan-2-yl-3-nitrobenzamide: A closely related compound with similar structural features but different reactivity.
5-chloro-N1-(dibenzo[b,d]furan-4-yl)-N3-(dibenzo[b,d]thiophen-2-yl)-N1,N3-diphenylbenzene-1,3-diamine: Another derivative with unique properties and applications.
Uniqueness
4-chloro-N-dibenzofuran-3-yl-3-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H11ClN2O4 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
4-chloro-N-dibenzofuran-3-yl-3-nitrobenzamide |
InChI |
InChI=1S/C19H11ClN2O4/c20-15-8-5-11(9-16(15)22(24)25)19(23)21-12-6-7-14-13-3-1-2-4-17(13)26-18(14)10-12/h1-10H,(H,21,23) |
InChI Key |
XCMHUGFIAUOUDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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